1-Oxo-1H-2-benzopyran-3-carbonyl chloride
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Overview
Description
1-Oxo-1H-2-benzopyran-3-carbonyl chloride is an organic compound belonging to the class of isocoumarins It is characterized by a benzopyran ring system with a carbonyl chloride functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Oxo-1H-2-benzopyran-3-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-Oxo-1H-2-benzopyran-3-carboxaldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Oxo-1H-2-benzopyran-3-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: from reduction reactions.
1-Oxo-1H-2-benzopyran-3-carboxylic acid: from oxidation reactions.
Scientific Research Applications
1-Oxo-1H-2-benzopyran-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1H-2-benzopyran-3-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins and receptors.
Comparison with Similar Compounds
1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be compared with other isocoumarins and benzopyran derivatives:
1-Oxo-1H-2-benzopyran-3-carboxylic acid: Similar structure but lacks the reactive carbonyl chloride group.
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: Similar structure but with an aldehyde group instead of the carbonyl chloride.
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Contains a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
1-oxoisochromene-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQLFXDKLWIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495892 |
Source
|
Record name | 1-Oxo-1H-2-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90686-93-4 |
Source
|
Record name | 1-Oxo-1H-2-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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